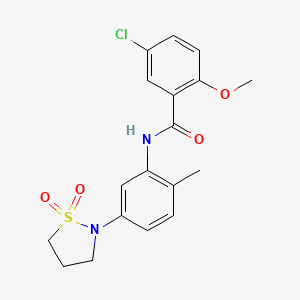

5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-12-4-6-14(21-8-3-9-26(21,23)24)11-16(12)20-18(22)15-10-13(19)5-7-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTQZCROKMKQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a methoxy group, and a dioxidoisothiazolidin moiety. Its molecular formula is C15H16ClN3O3S, and it has a molecular weight of approximately 351.82 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN3O3S |

| Molecular Weight | 351.82 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymatic pathways. Specifically, it may act as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound competes with this substrate, thereby disrupting bacterial growth and proliferation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known to be effective against a range of bacterial infections due to their mechanism of action involving folate synthesis inhibition. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Case Studies

- In Vitro Studies : Preliminary studies have demonstrated that derivatives of isothiazolidin compounds exhibit antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also possess similar properties.

- Cytotoxicity Assays : In cytotoxicity assays performed on cancer cell lines, related compounds have shown promising results in inhibiting cell proliferation. While specific data on this compound is limited, structural analogs indicate potential for further exploration in cancer therapeutics.

Table 2: Comparative Biological Activity

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary safety data indicate that compounds with similar structures may cause skin irritation or allergic reactions upon exposure. Comprehensive toxicological studies are necessary to establish safe usage parameters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Derivatives: Glibenclamide

Structure : 5-Chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide (Glibenclamide) .

Key Differences :

- Glibenclamide contains a sulfonylurea bridge instead of the 1,1-dioxidoisothiazolidine ring.

- Biological Relevance: Glibenclamide is a second-generation sulfonylurea used to treat type 2 diabetes by stimulating insulin secretion via pancreatic β-cell KATP channel inhibition. The target compound’s isothiazolidine group may confer distinct pharmacokinetic properties, such as reduced renal clearance .

Hydroxybenzamide Derivatives

Multiple 5-chloro-2-hydroxybenzamide analogs (e.g., compounds 51–59 in ) share the benzamide core but replace the methoxy group with a hydroxyl group.

Key Differences :

- Hydroxyl vs.

- Substituent Effects : For example:

- Compound 52 : 5-Chloro-N-(3-(trifluoromethyl)-2-methylphenyl)-2-hydroxybenzamide (melting point: 199–200°C) has a trifluoromethyl group that enhances metabolic stability .

- Compound 55 : 5-Chloro-N-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxybenzamide (melting point: 173–174°C) combines fluorine and trifluoromethyl groups for optimized lipophilicity .

Benzoxazole and Thiazole Derivatives

(a) N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-Methoxybenzamide (CAS 325856-41-5)

- Structure : Similar to the target compound but replaces the isothiazolidine ring with a benzoxazole moiety.

- Properties : Molecular weight 392.83; likely exhibits enhanced π-π stacking due to the planar benzoxazole ring .

(b) 2-Chloro-N-(5-(4-Methoxybenzyl)thiazol-2-yl)benzamide

- Structure : Features a thiazole ring instead of isothiazolidine, with a 4-methoxybenzyl substituent.

Methoxy-Substituted Analogs

(a) 5-Chloro-2-Methoxy-N-(2-Phenylethyl)benzamide

- Structure : Differs by having a phenethyl group instead of the methylphenyl-isothiazolidine moiety.

- Properties : Lower molecular weight (318.8 g/mol) and higher flexibility due to the phenethyl chain .

(b) 5-Chloro-N-(4-Isopropylphenyl)-2-Methoxybenzamide

Physicochemical and Pharmacokinetic Comparison

Research Implications

- Structure-Activity Relationships (SAR) : The 1,1-dioxidoisothiazolidine group in the target compound may improve metabolic stability compared to sulfonylureas like glibenclamide .

- Toxicity Considerations : Sulfonamide-containing analogs (e.g., glibenclamide) raise concerns about hypersensitivity and waste management; the target compound’s isothiazolidine ring may mitigate these risks .

- Synthetic Feasibility : highlights challenges in synthesizing high-melting-point benzamides, suggesting the need for advanced purification techniques (e.g., preparative HPLC) for the target compound .

Q & A

Q. What are the key synthetic routes for 5-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide?

The synthesis typically involves:

- Amidation : Reacting 5-chloro-2-methoxybenzoic acid derivatives with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF .

- Functional Group Modifications : Introduction of the isothiazolidine-1,1-dioxide moiety via cyclization of thiol precursors with oxidizing agents (e.g., H₂O₂/CH₃COOH) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals:

- Methoxy groups: δ ~3.8–4.0 ppm (singlet).

- Aromatic protons: δ ~6.8–8.0 ppm (multiples from substituted benzene rings).

- Isothiazolidine-dioxide protons: δ ~3.0–4.5 ppm (split patterns) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹), sulfone S=O (~1150–1300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 423.08) .

Q. What in vitro assays are used to assess its biological activity?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or GroEL/ES chaperones, with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve amidation yields (>85%) .

- Solvent Effects : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

- Flow Chemistry : Use continuous flow reactors for cyclization steps to reduce reaction time (2 hrs vs. 24 hrs in batch) .

Q. What computational methods elucidate its mechanism of action?

Q. How do structural modifications impact bioactivity?

Q. What strategies improve its stability in biological matrices?

- pH Stability : Assess degradation kinetics in PBS (pH 7.4 vs. 5.0) via HPLC-UV monitoring. Half-life >24 hrs at pH 7.4 .

- Metabolite Profiling : LC-MS/MS to identify oxidation products (e.g., sulfone to sulfoxide) in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.